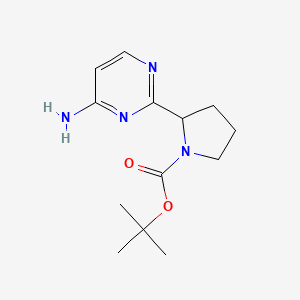![molecular formula C9H9ClN2 B2363887 6-Chlor-2-ethyl-1H-benzo[d]imidazol CAS No. 34569-15-8](/img/structure/B2363887.png)
6-Chlor-2-ethyl-1H-benzo[d]imidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-ethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-ethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Safety and Hazards
Zukünftige Richtungen
The future directions of “6-Chloro-2-ethyl-1H-benzo[d]imidazole” and its derivatives could involve further exploration of their broad range of chemical and biological properties . They could be developed into new drugs to overcome the increasing public health problems due to antimicrobial resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzimidazole derivative.
Industrial Production Methods
In industrial settings, the production of 6-Chloro-2-ethyl-1H-benzo[d]imidazole often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-ethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: N-oxides of 6-Chloro-2-ethyl-1H-benzo[d]imidazole.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-ethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA synthesis and cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-1H-benzo[d]imidazole: Lacks the chlorine atom at the 6th position, resulting in different chemical properties and biological activities.
6-Chloro-1H-benzo[d]imidazole:
2-Methyl-1H-benzo[d]imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Eigenschaften
IUPAC Name |
6-chloro-2-ethyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXMQUWDZVRMJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2363804.png)
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)






![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)
![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)

![N-[4-(diphenylcarbamoylamino)phenyl]acetamide](/img/structure/B2363827.png)
